
N-(3,4-difluorophenyl)-6-morpholinopyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3,4-difluorophenyl)-6-morpholinopyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a basic structure in many biological compounds, a morpholine ring, which is often found in pharmaceuticals, and a difluorophenyl group, which can contribute to the bioactivity of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and morpholine rings, and the introduction of the difluorophenyl group. The exact methods would depend on the specific reactions and conditions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and morpholine rings, and the difluorophenyl group. The exact structure would depend on the specific arrangement and bonding of these groups .
Chemical Reactions Analysis
This compound, like other organic compounds, would be expected to undergo various chemical reactions, including those typical of pyrimidines, morpholines, and difluorophenyl groups. The exact reactions would depend on the specific conditions and reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure, including the presence of the pyrimidine and morpholine rings, and the difluorophenyl group. These properties could include solubility, melting point, boiling point, and others .
Applications De Recherche Scientifique
Antimicrobial Activity
Research has shown the development of novel derivatives that exhibit significant antimicrobial activity. For example, derivatives of pyrimidine carboxamides have been synthesized and screened for in vitro antimicrobial activity against various bacterial and fungal pathogens, with some compounds demonstrating good to excellent activity compared to standard drugs (Devarasetty et al., 2019). This indicates the potential of such compounds in developing new antimicrobial agents.
Antitumor Activity
Several studies have focused on the antitumor activity of derivatives of this compound. For instance, synthesis and biological evaluation of novel compounds have revealed their moderate cytotoxicity against various cancer cell lines, suggesting the relevance of structural modifications in enhancing antitumor efficacy (Hao et al., 2017; Ji et al., 2018). These findings underscore the compound's utility in cancer research and potential therapeutic applications.
Synthetic Utility
The compound's synthetic versatility is also noteworthy. It serves as a crucial intermediate in the synthesis of various heterocyclic compounds that have shown promising biological activities, including anti-inflammatory and analgesic effects (Doria et al., 1986). This highlights its importance in the development of new therapeutic agents with potential benefits in treating inflammation and pain.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4O2/c16-11-2-1-10(7-12(11)17)20-15(22)13-8-14(19-9-18-13)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKRWOVHLTVBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-6-morpholinopyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

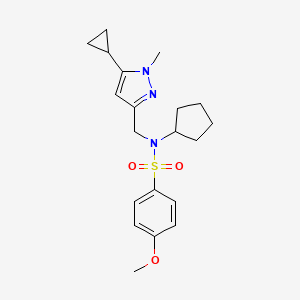
![3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one](/img/structure/B2635053.png)
![6-(dimethylamino)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2635056.png)

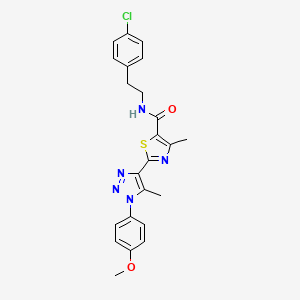
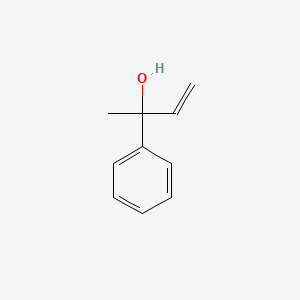

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2635066.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2635069.png)
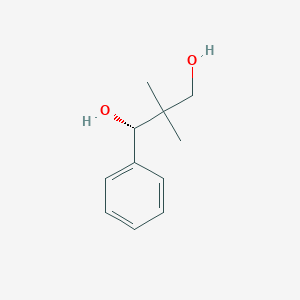
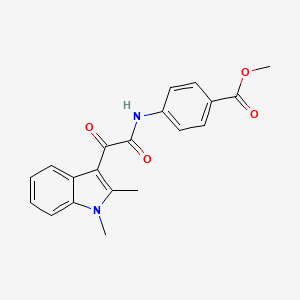
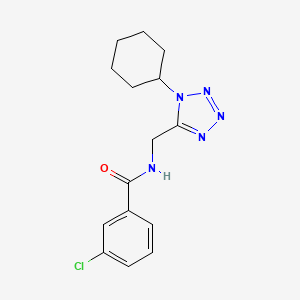
![3-Methyl-2-(3-methylbutyl)-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2635074.png)